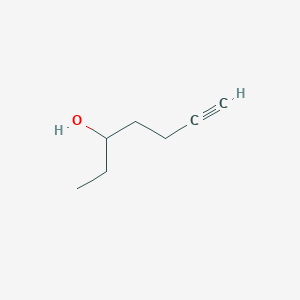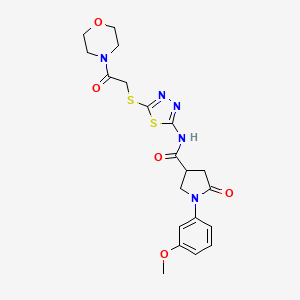![molecular formula C11H14N4 B2552885 N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2320382-11-2](/img/structure/B2552885.png)
N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. Research has shown that structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with significant biological activity, such as anti-inflammatory, anticancer, and adenosine receptor antagonist properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclization reactions and the introduction of various substituents to achieve desired biological activities. For instance, the synthesis of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as human A3 adenosine receptor antagonists involved the introduction of lipophilic groups and different acyl and carbamoyl moieties . Similarly, the synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety was achieved by condensation reactions followed by cyclization with ammonium hydroxide .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. X-ray diffraction has been used to determine the crystal structures of several derivatives, revealing features such as hydrogen-bonded chains and frameworks, as well as π-stacking interactions that contribute to the stability of the crystal structure . These structural insights are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions during their synthesis and functionalization. For example, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for fluorophores involved cyclocondensation reactions and formylation with Vilsmeyer-Haack reagent . These reactions are carefully designed to introduce specific functional groups that enhance the biological activity and selectivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For example, the presence of a para-methoxy group on the 2-phenyl ring or the introduction of a 4-trifluoromethylanilino substituent at the C-7 position can affect the compound's cytotoxicity and anticancer potency . Additionally, the presence of chlorine and methoxyphenyl groups has been shown to confer moderate anticancer activity .
Wissenschaftliche Forschungsanwendungen
Enaminones as Building Blocks
Enaminones serve as key intermediates for synthesizing substituted pyrazoles, exhibiting potential antitumor and antimicrobial activities. Notably, derivatives synthesized through reactions with active methylene compounds and heterocyclic amines have shown comparable inhibition effects against human breast and liver carcinoma cell lines to 5-fluorouracil, a standard treatment. This highlights the compound's utility in generating bioactive molecules with potential therapeutic applications (Riyadh, 2011).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines, being purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions. Their synthesis has been effectively demonstrated, leading to compounds with noted antitrypanosomal activity. This outlines their pharmaceutical interest and potential in treating trypanosomal infections (Abdelriheem, Zaki, & Abdelhamid, 2017).
Phosphodiesterase 1 Inhibitors
A diverse set of polycyclic compounds, including 3-aminopyrazolo[3,4-d]pyrimidinones, were studied for their inhibitory activity against phosphodiesterase 1 (PDE1). These compounds, through systematic optimizations, led to identifying a clinical candidate with picomolar inhibitory potency and excellent selectivity. Such inhibitors are considered for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, showcasing the compound's relevance in neuroscience research (Li et al., 2016).
Anticancer and Anti-Inflammatory Applications
A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and exhibited cytotoxic activities against various cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. This dual activity highlights the potential of these derivatives in developing anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives for Benzodiazepine Receptor Ligands
The synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones was explored for their potential as benzodiazepine receptor ligands, which are crucial in developing anxiolytic and hypnotic medications. This research underscores the versatility of N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives in medicinal chemistry (Bruni et al., 1994).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to be highly selective inhibitors of casein kinase 2 (CK2) . CK2 is a constitutively expressed serine/threonine kinase with a large diversity of cellular substrates .
Mode of Action
The interaction of this compound with its target, CK2, results in the inhibition of this kinase . This inhibition can lead to a decrease in the phosphorylation of various proteins, disrupting cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of CK2 by this compound can affect multiple biochemical pathways. CK2 is involved in various cellular processes, including cell cycle control, DNA repair, and apoptosis . By inhibiting CK2, this compound can potentially disrupt these processes, leading to altered cellular function .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion can all influence how the drug interacts with the body and its targets .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CK2. By inhibiting this kinase, the compound can disrupt various cellular processes, potentially leading to altered cell function . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can all impact how the compound interacts with its target and exerts its effects . .
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-6-11(12-7-9-2-3-9)15-10(14-8)4-5-13-15/h4-6,9,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEMNUMSDNGOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

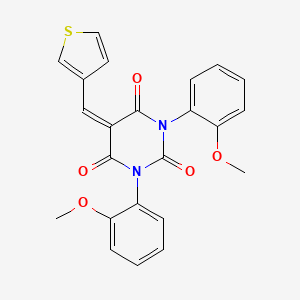
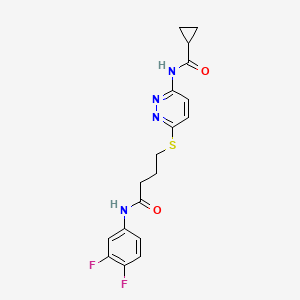
![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)
![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)

![2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2552813.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)
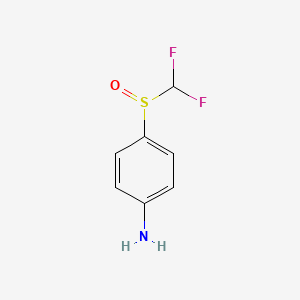

![1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride](/img/structure/B2552819.png)

